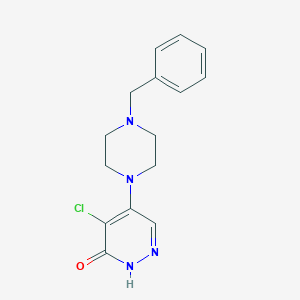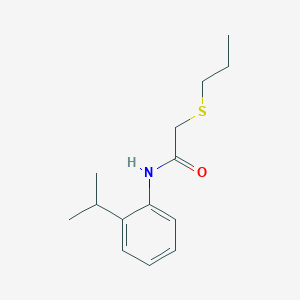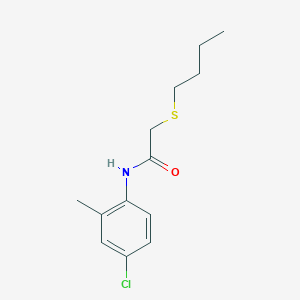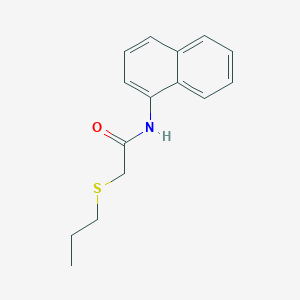
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide, also known as BSI-201 or Iniparib, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. The compound was initially developed as a PARP inhibitor, but subsequent research has suggested that its mechanism of action may be more complex than originally thought. In
Aplicaciones Científicas De Investigación
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has been extensively studied for its potential use in cancer treatment. It was initially developed as a PARP inhibitor, as PARP enzymes are involved in the repair of damaged DNA. By inhibiting PARP, N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide was thought to prevent cancer cells from repairing DNA damage, leading to cell death. However, subsequent research has suggested that N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide may have additional mechanisms of action, including inhibition of the proteasome and induction of apoptosis.
Mecanismo De Acción
The exact mechanism of action of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide is not fully understood. While it was initially thought to be a PARP inhibitor, subsequent research has suggested that its effects may be more complex. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has been shown to inhibit the proteasome, which is responsible for degrading damaged or misfolded proteins. Inhibition of the proteasome can lead to the accumulation of toxic proteins and induction of apoptosis. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has also been shown to induce autophagy, a process in which cells self-digest damaged or unwanted components.
Biochemical and Physiological Effects:
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on PARP, the proteasome, and autophagy, N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in cancer growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the creation of analogs with improved efficacy and specificity. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has also been shown to be effective against a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has several limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has also been shown to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide. One area of interest is the development of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide analogs with improved efficacy and specificity. Another area of interest is the combination of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide with other drugs to enhance its anti-cancer effects. Finally, there is ongoing research into the mechanism of action of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide, which may lead to the development of new drugs with similar or improved activity.
Métodos De Síntesis
The synthesis of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide involves a multi-step process that begins with the reaction of 2-fluoroaniline with benzenesulfonyl chloride to form N-(2-fluorophenyl)benzenesulfonamide. This intermediate is then reacted with 4-nitrobenzoyl chloride to form N-(2-fluorophenyl)-4-nitrobenzenesulfonamide. Finally, reduction of the nitro group with palladium on carbon and hydrogen gas produces N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide.
Propiedades
Fórmula molecular |
C19H15FN2O2S |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N//'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C19H15FN2O2S/c20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)22-25(23,24)16-11-5-2-6-12-16/h1-14H,(H,21,22) |
Clave InChI |
GNSINSWZAJWXBB-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3F |
SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3F |
SMILES canónico |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)

![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)




![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)


